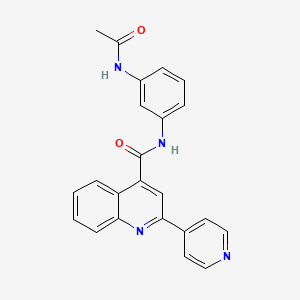

N-(3-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(3-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the quinoline C2 position and a 3-acetamidophenyl group at the carboxamide nitrogen. Key physicochemical properties include a molecular weight of 371.39 g/mol, logP of 3.67, and hydrogen bond donor/acceptor counts of 2/6, suggesting moderate lipophilicity and polarity suitable for membrane penetration . Its structural uniqueness lies in the combination of pyridine and acetamidophenyl moieties, which influence both electronic properties and target interactions.

Properties

Molecular Formula |

C23H18N4O2 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H18N4O2/c1-15(28)25-17-5-4-6-18(13-17)26-23(29)20-14-22(16-9-11-24-12-10-16)27-21-8-3-2-7-19(20)21/h2-14H,1H3,(H,25,28)(H,26,29) |

InChI Key |

VYASQYXVAVAZKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Biological Activity

N-(3-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H18N4O

- Molecular Weight : 318.38 g/mol

- IUPAC Name : this compound

The compound exhibits a range of biological activities attributed to its structural components:

- Anticancer Activity : Quinoline derivatives are known for their ability to inhibit various cancer cell lines. The presence of both a quinoline and a pyridine moiety enhances its interaction with biological targets such as kinases and growth factor receptors.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, making it a candidate for further research in infectious diseases .

Biological Activity Data

The following table summarizes the biological activities and potency of this compound against various biological targets:

| Biological Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | c-Met Receptor | 0.5 | |

| Antimicrobial | Staphylococcus aureus | 3.9 | |

| Enzyme Inhibition | HDAC | 1.2 | |

| Enzyme Inhibition | CA (Carbonic Anhydrase) | 0.8 |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited MIC values indicating effective inhibition of these pathogens, suggesting its potential as an antimicrobial agent in clinical settings.

- Enzyme Inhibition Profile : The compound was tested for its inhibitory effects on HDACs and CAs, revealing promising results that suggest it could be developed into a therapeutic agent for conditions like cancer and metabolic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Quinoline-4-Carboxamide Derivatives

N-(3-Acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

- Structural Difference : Replaces pyridin-4-yl with furan-2-yl.

- Properties : Molecular weight = 371.39 g/mol , logP = 3.67 , similar to the target compound. The furan group introduces increased electron-richness but reduced hydrogen-bonding capacity compared to pyridine .

N-(4-Acetamidophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

- Structural Difference : 4-acetamidophenyl (vs. 3-acetamidophenyl) and 3-methoxyphenyl (vs. pyridin-4-yl).

- Properties : Molecular weight = 403.43 g/mol . The methoxy group enhances hydrophilicity (logP ~3.5–4.0), while positional isomerism may alter binding kinetics .

N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Substituent-Driven Modifications

Antibacterial Derivatives ()

Compounds 5a1–5a4 and 5a5–5b1 feature a dimethylaminopropyl chain and diverse heterocyclic substituents (e.g., piperazine, morpholine).

- Example: 5a1 (N-(3-(dimethylamino)propyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamide): Melting point = 182.3–184.2°C, HPLC purity = 99.4%. The 4-methylpiperazine group enhances water solubility and antibacterial potency compared to the target compound .

FAP-Targeting Analogs ()

- Compound 3: (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide. IC50 = 8.5 ± 0.9 nM against fibroblast activation protein (FAP). The difluoropyrrolidine and methoxy groups confer high target affinity, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Profiles

| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 371.39 | 3.67 | Not reported | Pyridin-4-yl, 3-acetamidophenyl |

| N-(3-Acetamidophenyl)-2-(furan-2-yl) | 371.39 | 3.67 | Not reported | Furan-2-yl, 3-acetamidophenyl |

| 5a1 (Piperazine derivative) | ~550* | ~2.5 | 182.3–184.2 | 4-Methylpiperazine |

| N-(Naphthalen-2-yl)-2-(pyridin-3-yl) | 376.3 | 4.2 | 215–216 | Naphthalen-2-yl, pyridin-3-yl |

| Compound 3 (FAP inhibitor) | ~450* | 2.8 | Not reported | Difluoropyrrolidine, methoxy |

*Estimated based on structural complexity.

Functional Comparisons

Antibacterial Activity

- Target Compound: No direct activity data reported.

- Derivatives 5a1–5a4: Exhibit MIC values of 1–4 µg/mL against Staphylococcus aureus and Escherichia coli. The dimethylaminopropyl side chain and heterocyclic substituents are critical for disrupting bacterial membranes .

Enzymatic Inhibition

Solubility and Stability

- The target compound’s acetamidophenyl group may improve solubility over naphthyl analogs (e.g., compound 7, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.